![molecular formula C8H7F3N2O2 B13916957 Methyl 5-amino-3-(trifluoromethyl)picolinate](/img/structure/B13916957.png)
Methyl 5-amino-3-(trifluoromethyl)picolinate
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Overview
Description
Methyl 5-amino-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H7F3N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3-(trifluoromethyl)picolinate typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-3-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(trifluoromethyl)picolinate
- Methyl 4-(trifluoromethyl)picolinate
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Uniqueness
Methyl 5-amino-3-(trifluoromethyl)picolinate is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 5-amino-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)6-5(8(9,10)11)2-4(12)3-13-6/h2-3H,12H2,1H3 |
InChI Key |
ASBBNKGEOBAVTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)N)C(F)(F)F |
Origin of Product |
United States |
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